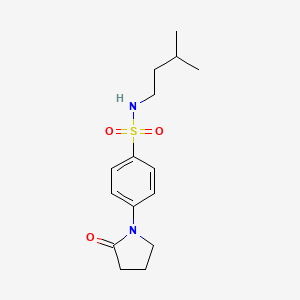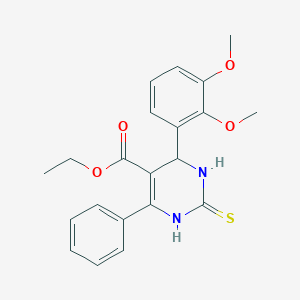![molecular formula C22H28N4 B5134859 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5134859.png)
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine, also known as DPI, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of indole-based compounds and is commonly used in biochemical and physiological studies.
Mecanismo De Acción
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine works by binding to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to a decrease in the activity of PKC-dependent pathways and a modulation of cellular processes. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has been shown to have a wide range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine in lab experiments is its high selectivity and potency towards PKC. This allows for the specific inhibition of PKC-dependent pathways without affecting other cellular processes. However, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has been shown to have some limitations, including its potential to interact with other proteins and enzymes and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine. Another area of interest is the investigation of the therapeutic potential of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine in combination with other pharmacological agents may provide novel therapeutic strategies for the treatment of complex diseases.
Métodos De Síntesis
The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine involves a multi-step process that starts with the reaction of 2,3-dimethyl-1H-indole with formaldehyde and pyridine. The resulting intermediate is then reacted with piperidine and further purified to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine.
Aplicaciones Científicas De Investigación
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has been extensively used in scientific research as a pharmacological tool to study the function of various receptors and enzymes. It has been shown to selectively inhibit the activity of protein kinase C (PKC), a key enzyme involved in many cellular processes. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine has also been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(pyridin-3-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-16-17(2)25-22-6-5-18(12-21(16)22)14-24-20-7-10-26(11-8-20)15-19-4-3-9-23-13-19/h3-6,9,12-13,20,24-25H,7-8,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRXJEBHMVUAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC3CCN(CC3)CC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5134787.png)
![2-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5134795.png)
![methyl 4-[5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5134798.png)
![2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide](/img/structure/B5134799.png)
![11-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134811.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5134813.png)

![N-{2-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5134827.png)
![methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5134837.png)
![N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5134845.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134848.png)

![ethyl 4-[(4-chlorobenzoyl)amino]-5-formyl-2-methyl-3-thiophenecarboxylate](/img/structure/B5134874.png)
![10-(3-chlorobenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5134884.png)